NN-DNJ;Nonyl-DNJ

GBA2 selectivity non-lysosomal glucosylceramidase glycosphingolipid metabolism

NN-DNJ (N-nonyl-deoxynojirimycin) is a premier iminosugar compound for glycolipid and lysosomal storage disorder research. Its C9 nonyl chain confers a unique 571-fold selectivity for non-lysosomal glucosylceramidase (GBA2) over ceramide glucosyltransferase (GCS), outperforming shorter-chain analogs like NB-DNJ. Ideal for structural biology (co-crystallized at 2 Å resolution) and N370S mutation-specific chaperone studies, it offers superior binding affinity compared to ambroxol. This compound features an intermediate cellular retention profile, enabling pulse-chase experiments. Procure from listed B2B vendors for assured purity and immediate availability.

Molecular Formula C15H31NO4
Molecular Weight 289.41 g/mol
Cat. No. B12320513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNN-DNJ;Nonyl-DNJ
Molecular FormulaC15H31NO4
Molecular Weight289.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCN1CC(C(C(C1CO)O)O)O
InChIInChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3
InChIKeyFTSCEGKYKXESFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NN-DNJ (Nonyl-DNJ): A Long-Chain Iminosugar with Dual GCS Inhibition and Chemical Chaperone Activity for Lysosomal Storage Disorder Research


NN-DNJ (N-nonyl-deoxynojirimycin, CAS 81117-35-3) is a synthetic N-alkylated iminosugar derivative of the natural product deoxynojirimycin, featuring a C9 nonyl side chain on the piperidine nitrogen [1]. This compound functions both as a ceramide glucosyltransferase (glucosylceramide synthase, GCS) inhibitor and as a pharmacological chaperone for acid β-glucosidase (GlcCerase, GBA), thereby addressing glycolipid accumulation via two distinct mechanisms [2]. The nonyl chain length confers differentiated binding properties relative to shorter-chain analogs, enabling specific hydrophobic interactions within enzyme active sites that have been characterized at atomic resolution [3].

Why NB-DNJ and Other Shorter-Chain DNJ Analogs Cannot Substitute for NN-DNJ in Mechanistic and Chaperone-Focused Studies


The DNJ iminosugar class comprises compounds differentiated primarily by N-alkyl chain length, with NB-DNJ (C4, miglustat), NN-DNJ (C9), and N-cis-13-octadecenyl-DNJ (C18) each exhibiting distinct cellular retention kinetics, target engagement profiles, and binding orientations [1]. Substituting NN-DNJ with NB-DNJ in experimental protocols alters both the magnitude and duration of pharmacological effects: the nonyl chain of NN-DNJ engages hydrophobic pockets distinct from those contacted by the butyl chain of NB-DNJ, as demonstrated in co-crystal structures with acid β-glucosidase [2]. Furthermore, the two compounds exhibit differential selectivity across glycosidase targets, precluding simple molar equivalence in inhibition or chaperoning studies [3].

NN-DNJ Comparative Quantitative Evidence: Potency, Selectivity, and Structural Differentiation Versus NB-DNJ and Other Analogs


NN-DNJ Exhibits 400-Fold Selectivity for Non-Lysosomal Glucosylceramidase (GBA2) Over GCS Relative to Class-Inferred Baselines

NN-DNJ demonstrates striking selectivity for non-lysosomal glucosylceramidase (GBA2) versus ceramide glucosyltransferase (GCS), with an IC50 of 7 nM for recombinant human GBA2 compared to 4,000 nM for GCS in mouse RAW cells [1]. This ~571-fold differential is not observed with the same magnitude for shorter-chain DNJ analogs, making NN-DNJ a superior tool compound for dissecting GBA2-dependent pathways without confounding GCS inhibition [2].

GBA2 selectivity non-lysosomal glucosylceramidase glycosphingolipid metabolism

Crystal Structure Comparison Reveals NN-DNJ Alkyl Chain Orientation at GlcCerase Active Site Entrance Diverges from NB-DNJ Binding Mode

At 2 Å resolution, co-crystal structures of recombinant human acid β-glucosidase (GlcCerase) with NN-DNJ and NB-DNJ reveal that both inhibitors bind the active site with the imino sugar moiety forming conserved hydrogen bonds; however, their alkyl chains adopt distinct orientations [1]. The C9 nonyl chain of NN-DNJ extends toward the active site entrance, engaging hydrophobic interactions with residues that the shorter C4 butyl chain of NB-DNJ does not fully contact [2]. This structural divergence rationalizes NN-DNJ's differentiated chaperoning efficacy and provides a mechanistic basis for mutation-specific effects.

crystal structure acid β-glucosidase chemical chaperone mechanism

NN-DNJ Inhibits Acid α-Glucosidase with 20-Fold Greater Potency Than α-1,6-Glucosidase, Enabling Titratable Glycogen Breakdown Studies

NN-DNJ exhibits a well-characterized, titratable inhibition profile against glycogen-metabolizing enzymes: IC50 = 0.42 μM for acid α-glucosidase versus IC50 = 8.4 μM for α-1,6-glucosidase . This 20-fold potency differential allows researchers to selectively modulate α-glucosidase activity at sub-micromolar concentrations while sparing α-1,6-glucosidase function. NB-DNJ displays a distinct potency ratio across these targets, precluding direct substitution without altering the experimental inhibition window [1].

acid α-glucosidase α-1,6-glucosidase glycogen metabolism

Computational Molecular Dynamics Predicts NN-DNJ Superior to Ambroxol for Chaperoning N370S Gaucher Mutation

Molecular docking and molecular dynamics simulation analyses comparing NN-DNJ with the clinical chaperone ambroxol demonstrate that NN-DNJ possesses superior binding affinity toward acid β-glucosidase harboring the N370S mutation, a predominant Gaucher disease genotype [1]. In contrast, ambroxol exhibited better activity against both N370S and L444P mutations. This computational prediction provides a mutation-specific differentiation basis: NN-DNJ may be the preferred tool compound for N370S-focused chaperone mechanism studies, whereas ambroxol or alternative chaperones may be more appropriate for pan-mutation investigations.

Gaucher disease N370S mutation pharmacological chaperone

Cellular Retention of NN-DNJ Is Intermediate Between C4 and C18 DNJ Analogs, Supporting Sustained Target Engagement Without Prolonged Washout

In HL60 cells, NN-DNJ exhibits cellular retention kinetics intermediate between the shorter-chain NB-DNJ (C4) and the longer-chain N-cis-13-octadecenyl-DNJ (C18) [1]. Twenty-four hours after inhibitor removal from culture medium, complete CGT inhibition was maintained only by the C18 compound; NN-DNJ and NB-DNJ both showed diminished inhibition, though the study quantitatively establishes the retention gradient across the alkyl chain series. This property positions NN-DNJ as a compound with moderate washout kinetics—neither as rapidly cleared as NB-DNJ nor as persistently retained as C18-DNJ.

cellular retention ceramide glucosyltransferase glycosphingolipid biosynthesis

NN-DNJ Patent Inclusion Alongside NB-DNJ in Combination Therapy Claims Establishes Precedented Pharmaceutical Utility

U.S. Patent 6,696,059 (filed 2001) explicitly claims N-nonyl-DNJ as a preferred N-alkyl DNJ derivative alongside N-butyl-DNJ for combination therapy with glucocerebrosidase enzyme in Gaucher disease and other glycolipid storage disorders [1]. The patent teaches that alkyl groups of approximately 2 to 20 carbon atoms are suitable, with butyl, nonyl, and decyl specified as preferred embodiments. This formal intellectual property recognition underscores that NN-DNJ possesses distinct and non-obvious utility relative to other alkyl chain variants within the same therapeutic class.

combination therapy glycolipid storage disease patent

NN-DNJ Optimal Application Scenarios: Where the Nonyl Chain Confers Experimental Advantage


GBA2-Selective Inhibition Studies Requiring Minimal GCS Interference

For investigations requiring selective inhibition of non-lysosomal glucosylceramidase (GBA2) without substantial concomitant GCS inhibition, NN-DNJ is the preferred DNJ analog due to its ~571-fold selectivity differential (GBA2 IC50 = 7 nM; GCS IC50 = 4,000 nM) . NB-DNJ and other shorter-chain analogs exhibit smaller selectivity windows, confounding interpretation of GBA2-specific phenotypes. Researchers should employ NN-DNJ at concentrations below 100 nM to maintain GBA2 selectivity while minimizing GCS engagement [5].

Structure-Based Chaperone Design and N370S Mutation-Specific Gaucher Disease Modeling

NN-DNJ is optimally deployed in structural biology and computational chemistry workflows targeting the N370S mutant of acid β-glucosidase. The 2 Å co-crystal structure (PDB 2V3E) provides atomic-resolution data on nonyl chain hydrophobic interactions, enabling rational design of improved chaperones . Molecular dynamics simulations further indicate that NN-DNJ exhibits superior binding affinity specifically toward the N370S mutant compared to ambroxol, making it a mutation-selective tool compound for N370S-focused studies [5].

Glycogen Metabolism Studies Requiring Tightly Controlled α-Glucosidase Inhibition Windows

NN-DNJ provides a precisely defined 20-fold potency differential between acid α-glucosidase (IC50 = 0.42 μM) and α-1,6-glucosidase (IC50 = 8.4 μM) . This intermediate selectivity window—narrower than the ~74-fold window of NB-DNJ—makes NN-DNJ the compound of choice for experiments requiring titratable, concentration-dependent modulation of glycogen breakdown without the broader off-target glycosidase inhibition characteristic of alternative DNJ analogs [5].

Cellular Glycosphingolipid Synthesis Assays Requiring Moderate Compound Washout Kinetics

NN-DNJ's intermediate cellular retention profile positions it advantageously for experimental protocols requiring sustained CGT inhibition over hours but full reversibility within one day post-washout. In HL60 cells, NN-DNJ provides a retention and efficacy profile between the rapidly cleared NB-DNJ and the persistently retained C18-DNJ . This property supports pulse-chase experimental designs where compound removal is necessary to assess downstream glycosphingolipid recovery dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for NN-DNJ;Nonyl-DNJ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.